molecular formula C17H23N3O B247733 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine

1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine

Cat. No.: B247733
M. Wt: 285.4 g/mol
InChI Key: BRYYQBPPJHUJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine (L-745,870) is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1994 by scientists at Merck Research Laboratories. The compound has been extensively studied for its potential use in treating various neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine acts as a selective antagonist of the dopamine D4 receptor, which is primarily found in the prefrontal cortex and limbic regions of the brain. By blocking the activity of these receptors, this compound is thought to modulate the release of dopamine, a neurotransmitter that plays a key role in reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the release of dopamine in the brain, leading to changes in behavior and cognition. The compound has been shown to improve cognitive function in animal models of schizophrenia and ADHD. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine in scientific research is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and investigate its role in various neuropsychiatric disorders. However, one limitation of using this compound is that it may not accurately reflect the complexity of these disorders, which involve multiple neurotransmitter systems and brain regions.

Future Directions

There are several future directions for research on 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine. One area of interest is the development of more selective and potent dopamine D4 receptor antagonists. Additionally, future research could investigate the potential therapeutic effects of this compound in other neuropsychiatric disorders, such as depression and anxiety. Finally, research could investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine involves several steps, including the reaction of isonicotinic acid with piperazine to form isonicotinoylpiperazine. The resulting compound is then reacted with cyclohexenylmethyl chloride to form this compound.

Scientific Research Applications

1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine has been used extensively in scientific research to investigate the role of dopamine D4 receptors in various neuropsychiatric disorders. Studies have shown that the compound has potential therapeutic effects in the treatment of schizophrenia, ADHD, and drug addiction.

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C17H23N3O/c21-17(16-6-8-18-9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-2,6-9,15H,3-5,10-14H2

InChI Key

BRYYQBPPJHUJAE-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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